N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4OS2.ClH/c1-24(2)10-5-11-25(20-23-15-9-8-13(21)12-17(15)28-20)19(26)18-22-14-6-3-4-7-16(14)27-18;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKZZVXBJOPYLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=NC4=CC=CC=C4S3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Compound Overview
- Molecular Formula : C18H22ClN3O2S
- Molecular Weight : Approximately 379.9 g/mol
- CAS Number : 1215817-21-2
The compound features a complex structure that includes a dimethylamino propyl group and a fluorinated benzothiazole moiety, which may enhance its solubility and bioavailability compared to other derivatives.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. Similar compounds containing benzothiazole moieties have demonstrated effectiveness against various bacterial strains, including Clostridioides difficile. The presence of the dimethylamino group enhances membrane permeability, facilitating the compound's uptake into bacterial cells.
Table 1: Antibacterial Efficacy Against Selected Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Clostridioides difficile | 15 µg/mL |
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 20 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies on benzothiazole derivatives indicate that they can inhibit various cancer cell lines. For instance, compounds similar to this one have shown cytotoxic effects against multiple cancer types, including breast and lung cancers.
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxicity of related benzothiazole derivatives, it was found that certain modifications led to enhanced activity against cancer cell lines:
- Compound A (related derivative): IC50 = 0.06 µM against NCI-H522 (non-small cell lung cancer)
- Compound B : IC50 = 0.1 µM against MCF7 (breast cancer)
These findings suggest that structural modifications can significantly influence the biological activity of these compounds .
The biological activity of this compound is likely mediated through its interaction with specific enzymes and receptors involved in bacterial growth and cancer cell proliferation. The benzothiazole moiety is known to target various biological pathways, enhancing the compound's therapeutic potential.
Scientific Research Applications
Research indicates that N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride exhibits significant antibacterial , antifungal , and anticancer properties. These activities are attributed to the compound's ability to interact with specific biological targets, making it a valuable candidate for drug development.
Anticancer Applications
The compound has been studied for its potential as an anticancer agent. Its structural components allow it to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the benzothiazole moiety is particularly noteworthy, as it has been associated with targeting key enzymes involved in cancer progression.
Antimicrobial Properties
This compound has shown efficacy against a range of bacterial and fungal pathogens. Its mechanism of action involves disrupting microbial cell wall synthesis and inhibiting essential metabolic pathways.
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) that were lower than those of conventional antibiotics, suggesting its potential as a novel antimicrobial agent .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorinated benzothiazole moiety undergoes nucleophilic aromatic substitution (NAS) at the C-6 position due to electron-withdrawing effects of the fluorine atom. Typical reagents include amines or sulfur nucleophiles, with yields dependent on reaction conditions:
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| NAS with amines | Piperidine, EtOH, 80°C | 6-piperidinyl derivative | 40–60 | |
| NAS with thiols | NaSH, DMF, 100°C | 6-mercapto analog | 35–50 |
The dimethylamino group participates in alkylation or acylation reactions. For example, protonation with HCl enhances its electrophilicity, enabling quaternary ammonium salt formation.
Hydrolysis of Carboxamide Group
The central carboxamide bond is susceptible to hydrolysis under acidic or basic conditions, yielding benzo[d]thiazole-2-carboxylic acid and the corresponding amine:
Acidic Hydrolysis (HCl, H₂O, reflux):
Basic Hydrolysis (NaOH, EtOH, 60°C):
Hydrolysis kinetics vary with pH, showing a half-life of 12 hours at pH 1–2 and 48 hours at pH 7–8 .
Condensation and Cyclization
The compound participates in Knoevenagel condensations with aldehydes or ketones, forming fused heterocycles. For example:
| Substrate | Catalyst | Product | Application |
|---|---|---|---|
| Benzaldehyde | Piperidine | Thiazolidine-2,4-dione hybrid | Antitubercular activity |
| Acetylacetone | NH₄OAc | Spirobenzothiazole | Enzyme inhibition |
Cyclization reactions mediated by POCl₃ or PPA yield tricyclic benzothiazolo[3,2-a]pyridines, enhancing bioactivity .
Biological Target Interactions
While not a direct chemical reaction, the compound’s interactions with enzymes involve covalent or non-covalent binding:
Comparative Reactivity of Functional Groups
A reactivity hierarchy was established using DFT calculations and experimental data:
| Group | Reactivity (Relative Rate) | Preferred Reaction |
|---|---|---|
| Fluorine (C-6) | 1.0 | NAS |
| Carboxamide | 0.7 | Hydrolysis |
| Dimethylamino | 0.5 | Alkylation |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related benzothiazole derivatives:
*Calculated based on structural similarity to ; exact formula requires confirmation.
Key Observations:
- The dimethylaminopropyl chain improves solubility and may facilitate interactions with hydrophobic kinase domains .
- Molecular Weight : The target (~457 g/mol) falls within the acceptable range for oral bioavailability (Lipinski’s rule), unlike bulkier analogs like compound 6d .
Pharmacokinetic and Toxicity Considerations
- Solubility : Hydrochloride salt forms (target and compounds) improve water solubility, critical for drug delivery .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare thiazole-based carboxamide derivatives like the target compound?
- Methodological Answer : The synthesis typically involves coupling carboxylic acid derivatives (e.g., benzo[d]thiazole-2-carboxylic acid) with amines (e.g., 6-fluorobenzo[d]thiazol-2-amine) under activating agents like EDCI or HATU. For example, describes "Method A," which uses acid-amine coupling in solvents like DMF or THF, followed by purification via column chromatography and recrystallization. Yields vary significantly (3–90%) depending on substituent reactivity and steric effects .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.5–8.5 ppm, dimethylamino protons at δ 2.2–3.0 ppm) .
- ESI-MS : Validates molecular weight (e.g., m/z 550–600 for the hydrochloride salt) .
- HPLC : Assesses purity (>95% is typical for research-grade material) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Store waste separately and dispose via certified hazardous waste services, as recommended in for structurally similar thiazoles .
- Monitor air quality to prevent inhalation of fine particulates.
Advanced Research Questions
Q. How can researchers optimize low-yield reactions during synthesis (e.g., <10% yields)?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to THF .
- Catalyst Optimization : Copper iodide or palladium catalysts ( ) improve coupling efficiency in heterocyclic systems .
- Temperature Control : Reflux conditions (e.g., 80–100°C) vs. room temperature can reduce side reactions .
Q. What strategies resolve discrepancies between theoretical and experimental elemental analysis data?
- Methodological Answer :
- Recalibration : Verify instrument accuracy using certified standards.
- Impurity Analysis : Use TLC or HPLC to detect unreacted starting materials (e.g., reports 69.48% C vs. 68.90% theoretical due to residual solvents) .
- Alternative Techniques : Complement with X-ray crystallography () to confirm molecular packing and stoichiometry .
Q. How do fluorinated substituents (e.g., 6-fluoro) influence physicochemical properties?
- Methodological Answer :
- Lipophilicity : Fluorine increases logP, enhancing membrane permeability (observed in fluorinated analogs in ) .
- Metabolic Stability : Fluorine reduces oxidative metabolism, as seen in thiadiazole derivatives ( ) .
- Crystallinity : Fluorine participates in C–H···F interactions, affecting crystal lattice stability () .
Q. What computational approaches predict bioactivity for thiazole derivatives?
- Methodological Answer :
- Molecular Docking : used AutoDock to simulate binding to enzymes like PFOR, identifying key interactions (e.g., hydrogen bonds with amide groups) .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity, as demonstrated in thiadiazole studies ( ) .
Q. How do intermolecular forces (e.g., hydrogen bonds) stabilize the crystal structure?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
